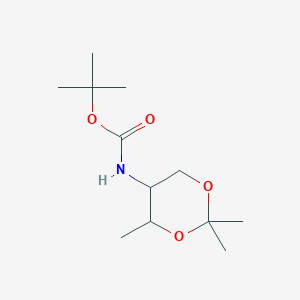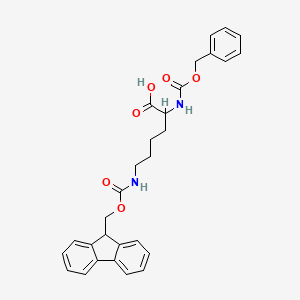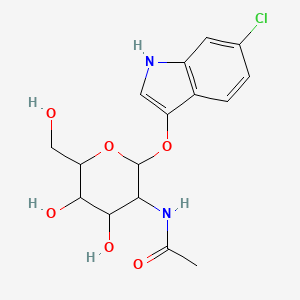
9-Octadecen-1-amine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecen-1-amine, hydrochloride, also known as oleylamine hydrochloride, is a linear unsaturated primary amine with one double bond. It is a derivative of oleylamine, which is widely used in various chemical and industrial applications. The compound is known for its ability to act as a solvent, a surfactant, and a ligand in the synthesis of nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-1-amine, hydrochloride typically involves the reaction of oleylamine with hydrochloric acid. The process can be summarized as follows:
Oleylamine Purification: Oleylamine is purified through vacuum distillation to remove impurities.
Reaction with Hydrochloric Acid: The purified oleylamine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale purification and reaction processes. The use of advanced purification techniques, such as vacuum distillation and filtration, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Octadecen-1-amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
9-Octadecen-1-amine, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Octadecen-1-amine, hydrochloride involves its ability to act as a surfactant and ligand. It interacts with various molecular targets, including metal ions and organic molecules, to form stable complexes. These interactions facilitate the stabilization and dispersion of nanoparticles, enhancing their properties and functionality .
Comparison with Similar Compounds
Similar Compounds
Oleylamine: The parent compound, used widely in nanomaterial synthesis.
Octadecylamine: A saturated analog with similar surfactant properties.
Stearylamine: Another saturated analog with applications in coatings and adhesives.
Uniqueness
9-Octadecen-1-amine, hydrochloride is unique due to its unsaturated nature, which imparts flexibility and reactivity. This makes it particularly useful in the synthesis of nanomaterials and in applications requiring dynamic interactions with molecular targets .
Properties
Molecular Formula |
C18H38ClN |
|---|---|
Molecular Weight |
304.0 g/mol |
IUPAC Name |
(E)-octadec-9-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; |
InChI Key |
LPJKDVHMUUZHRY-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)

![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)

![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![3-[4-Methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12318417.png)
![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)
![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)
